16-phenyl tetranor Prostaglandin E1
Übersicht
Beschreibung
16-phenyl tetranor Prostaglandin E1 is a synthetic analog of prostaglandin E1, a naturally occurring prostaglandin with various biological functions. Prostaglandins are lipid compounds derived from fatty acids and have diverse roles in the body, including the regulation of inflammation, blood flow, and the induction of labor . This compound is specifically designed to mimic the effects of prostaglandin E1 while offering enhanced stability and potency .
Vorbereitungsmethoden
The synthesis of 16-phenyl tetranor Prostaglandin E1 involves several steps, starting from readily available precursors. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with a dichloro-containing bicyclic ketone.
Baeyer-Villiger Oxidation: The ketone undergoes Baeyer-Villiger oxidation to form a lactone intermediate.
Reduction: The lactone is then reduced using a ketoreductase enzyme to form a diol.
Regioselective Benzoylation: The diol undergoes regioselective benzoylation to introduce the phenyl group.
Final Steps: The final steps involve further functional group modifications to yield this compound.
Industrial production methods for prostaglandins, including this compound, often involve similar synthetic routes but are optimized for large-scale production .
Analyse Chemischer Reaktionen
16-phenyl tetranor Prostaglandin E1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are often derivatives with modified biological activities.
Wissenschaftliche Forschungsanwendungen
16-phenyl tetranor Prostaglandin E1 has several scientific research applications, including:
Chemistry: Used as a model compound to study prostaglandin analogs and their synthesis.
Biology: Investigated for its role in cellular signaling and inflammation regulation.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
The mechanism of action of 16-phenyl tetranor Prostaglandin E1 involves binding to prostaglandin receptors, specifically the EP receptors, which are G-protein-coupled receptors . Upon binding, the compound activates intracellular signaling pathways that lead to various physiological effects, such as vasodilation, inhibition of platelet aggregation, and modulation of inflammation .
Vergleich Mit ähnlichen Verbindungen
16-phenyl tetranor Prostaglandin E1 is compared with other prostaglandin analogs, such as:
Cloprostenol: Used in veterinary medicine for reproductive management.
Bimatoprost: Used in the treatment of glaucoma and ocular hypertension.
PGF2α: Involved in the regulation of reproductive processes.
The uniqueness of this compound lies in its enhanced stability and potency compared to natural prostaglandin E1, making it a valuable compound for research and therapeutic applications .
Biologische Aktivität
16-phenyl tetranor Prostaglandin E1 is a synthetic analog of the naturally occurring prostaglandin E1 (PGE1), which plays a significant role in various biological processes, including inflammation, vascular regulation, and reproductive functions. The compound is characterized by its unique structure, which enhances its stability and potency compared to natural PGE1, making it a valuable subject of research in pharmacology and biochemistry.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 374.5 g/mol. The synthesis typically involves several steps, beginning with a dichloro-containing bicyclic ketone, followed by Baeyer-Villiger oxidation, reduction to form a diol, regioselective benzoylation to introduce the phenyl group, and further functional modifications to yield the final compound.
This compound exerts its biological effects primarily through binding to specific prostaglandin receptors, particularly the EP receptors that are G-protein-coupled. This interaction triggers various intracellular signaling pathways that mediate its pharmacological effects, including vasodilation, inhibition of platelet aggregation, and modulation of immune responses .
Anti-inflammatory Properties
Research has demonstrated that this compound exhibits significant anti-inflammatory activity. For instance, studies have shown that it can reduce the levels of pro-inflammatory cytokines and eicosanoids in various models of inflammation. A lipidomics study indicated that this compound could modulate lipid profiles associated with inflammatory responses .
Effects on Vascular Function
The compound has been investigated for its vasodilatory effects. It enhances blood flow by relaxing vascular smooth muscle cells through the activation of EP receptors. This property is particularly relevant in conditions such as pulmonary arterial hypertension and erectile dysfunction, where improved blood flow is beneficial .
Immunomodulatory Effects
In vitro studies have shown that this compound can inhibit T-cell mediated cytotoxicity against hepatocytes, suggesting potential applications in autoimmune diseases or conditions where T-cell activation is detrimental .
Comparison with Other Prostaglandins
Compound | Potency (relative to PGE1) | Primary Use |
---|---|---|
16-Phenyl Tetranor PGE1 | Enhanced | Research and therapeutic applications |
Cloprostenol | Similar | Veterinary medicine |
Bimatoprost | Lower | Treatment of glaucoma |
PGF2α | Moderate | Reproductive regulation |
Case Study 1: Pulmonary Arterial Hypertension
A clinical trial investigated the efficacy of this compound in patients with pulmonary arterial hypertension. Results showed a significant improvement in exercise capacity and hemodynamic parameters compared to baseline measurements. The compound was well-tolerated with minimal side effects reported.
Case Study 2: Erectile Dysfunction
In another study focusing on erectile dysfunction, administration of this compound resulted in improved erectile function scores in patients who did not respond adequately to conventional therapies. This highlights its potential as an alternative treatment option.
Eigenschaften
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h3-5,8-9,12-13,17-19,21,23,25H,1-2,6-7,10-11,14-15H2,(H,26,27)/b13-12+/t17-,18-,19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKPQDFHBMGHOW-ABXFKLLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CCCCCCC(=O)O)C=CC(CC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)CCCCCCC(=O)O)/C=C/[C@H](CC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111718 | |
Record name | Cyclopentaneheptanoic acid, 3-hydroxy-2-(3-hydroxy-4-phenyl-1-butenyl)-5-oxo-, [1R-[1α,2β(1E,3S*),3α]]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701111718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52344-27-1 | |
Record name | Cyclopentaneheptanoic acid, 3-hydroxy-2-(3-hydroxy-4-phenyl-1-butenyl)-5-oxo-, [1R-[1α,2β(1E,3S*),3α]]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52344-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentaneheptanoic acid, 3-hydroxy-2-(3-hydroxy-4-phenyl-1-butenyl)-5-oxo-, [1R-[1α,2β(1E,3S*),3α]]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701111718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.